N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide
Description
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Properties
IUPAC Name |
N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2S/c21-20(22,23)15-4-7-17(18(12-15)28(29)30)26-8-1-9-27(11-10-26)19(31)25-16-5-2-14(13-24)3-6-16/h2-7,12H,1,8-11H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTABQRIRURKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=S)NC2=CC=C(C=C2)C#N)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide (CAS Number: 900019-60-5) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 449.5 g/mol. Its structure features a diazepane ring and multiple functional groups, including a cyanophenyl and a nitro-trifluoromethyl phenyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F3N5O2S |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 900019-60-5 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, compounds containing trifluoromethyl groups have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Although specific data on this compound is limited, its structural analogs suggest potential bactericidal activity.
Table: Antimicrobial Activity of Structural Analogues
| Compound Name | MIC (µM) against S. aureus | MIC (µM) against MRSA |
|---|---|---|
| Compound A | 25.9 | 12.9 |
| Compound B | 50 | 30 |
Anti-inflammatory Potential
The anti-inflammatory potential of similar compounds has been investigated, with several studies reporting their ability to inhibit NF-κB activation, a key transcription factor in inflammatory responses. Compounds with lipophilic substituents have demonstrated enhanced anti-inflammatory effects, suggesting that this compound may exhibit similar properties.
Case Study: Inhibition of NF-κB Activation
A study examining the effects of various anilide derivatives found that specific substitutions significantly modulated NF-κB activity. The results indicated that compounds with strong electron-withdrawing groups had a pronounced effect on reducing inflammation markers.
The proposed mechanism of action for compounds in this class may involve:
- Interaction with Bacterial Cell Membranes : The lipophilicity imparted by trifluoromethyl groups enhances the ability of these compounds to penetrate bacterial membranes.
- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Modulation of Gene Expression : By affecting transcription factors like NF-κB, these compounds may alter the expression of genes involved in inflammation and immune responses.
Scientific Research Applications
Anticancer Research
One of the primary areas of application for N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide is in anticancer research. Studies have shown that compounds with similar structures exhibit significant antitumor activity. For instance, related compounds have been evaluated by the National Cancer Institute (NCI) and have demonstrated promising results against various cancer cell lines.
| Compound | Cell Lines Tested | GI50 (μM) | TGI (μM) |
|---|---|---|---|
| This compound | Various human tumor cells | TBD | TBD |
The specific GI50 and TGI values for this compound are yet to be published but are expected to follow trends seen in similar compounds.
Synthetic Applications
This compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows it to be modified to create derivatives that may possess enhanced biological activity or improved pharmacokinetic properties. For example, modifications to the trifluoromethyl group or the diazepane ring can lead to compounds with varied therapeutic effects.
Case Study: Synthesis of Related Compounds
In a study focused on synthesizing new drug candidates, researchers utilized this compound as a starting material. The resulting derivatives showed improved selectivity and potency against specific cancer types compared to their precursor compounds.
Q & A
Q. How can researchers optimize the synthesis yield of N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:
- Monomer Ratios : Adjust stoichiometry of precursors (e.g., diazepane derivatives and nitroaryl compounds) to minimize side reactions .
- Catalysts : Test transition-metal catalysts (e.g., Pd/Cu systems) for coupling efficiency .
- Temperature/Time : Optimize reflux conditions (e.g., 80–100°C for 4–8 hours) to balance yield and purity .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) to isolate the product .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., trifluoromethyl and nitro groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI-TOF) confirms molecular weight (e.g., observed [M+H] vs. calculated) .
- X-ray Crystallography : Resolve bond angles and stereochemistry for solid-state confirmation .
Q. Example Spectral Data :
| Technique | Key Peaks/Data Points | Reference |
|---|---|---|
| -NMR | δ 8.88 (d, J = 8.1 Hz, aromatic H) | |
| HRMS-ESI-TOF | m/z 403.0608 ([M+H], Δ = 0.0004) |
Q. How can initial bioactivity screening be designed to assess this compound’s therapeutic potential?
- Methodological Answer : Prioritize target-specific assays:
Q. Example Bioactivity Table :
| Assay Type | Target | IC (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 0.85 | |
| Cytotoxicity | HeLa Cells | 12.3 |
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from experimental variability. Strategies include:
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher potency in low-pH assays due to protonation) .
- Controlled Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Structural Validation : Confirm compound purity and stability (e.g., HPLC-MS post-assay) to rule out degradation .
Q. What mechanistic approaches elucidate the compound’s mode of action in enzyme inhibition?
- Methodological Answer : Combine experimental and computational methods:
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with active sites (e.g., nitro group H-bonding with catalytic residues) .
- Site-Directed Mutagenesis : Validate predicted binding residues (e.g., mutate Serine-123 to test hydrogen bonding) .
Q. How can pharmacokinetic properties (e.g., bioavailability) be evaluated preclinically?
- Methodological Answer : Use tiered in vitro/in vivo models:
Q. What strategies improve structure-activity relationship (SAR) analysis for this compound class?
- Methodological Answer : Systematic functional group modification:
Q. Example SAR Data :
| Modification | Enzyme IC (µM) | Solubility (mg/mL) |
|---|---|---|
| -NO → -NH | 1.2 (vs. 0.85) | 0.5 (vs. 0.3) |
| -CF → -Cl | 3.8 (vs. 0.85) | 0.7 (vs. 0.3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
